molecular formula C10H12ClNO2 B14750516 4-Chloro-3-methylphenyl dimethylcarbamate CAS No. 4855-71-4

4-Chloro-3-methylphenyl dimethylcarbamate

Cat. No.: B14750516
CAS No.: 4855-71-4
M. Wt: 213.66 g/mol
InChI Key: VUKKITSVDNZQSM-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl dimethylcarbamate is an organic compound with the molecular formula C10H12ClNO2. It is a derivative of carbamate and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, along with a dimethylcarbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-methylphenyl dimethylcarbamate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-3-methylphenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired carbamate product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted phenyl carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted carbamates.

Scientific Research Applications

4-Chloro-3-methylphenyl dimethylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex carbamate derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-chloro-3-methylphenyl dimethylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine in synapses and resulting in prolonged nerve impulses. This mechanism is similar to that of other carbamate-based compounds used as insecticides.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A precursor in the synthesis of 4-chloro-3-methylphenyl dimethylcarbamate.

    4-Chloro-3,5-dimethylphenol: Another chlorinated phenol with similar chemical properties.

    4-Chloro-2-methylphenyl dimethylcarbamate: A structural isomer with different substitution patterns on the phenyl ring.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

4855-71-4

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

(4-chloro-3-methylphenyl) N,N-dimethylcarbamate

InChI

InChI=1S/C10H12ClNO2/c1-7-6-8(4-5-9(7)11)14-10(13)12(2)3/h4-6H,1-3H3

InChI Key

VUKKITSVDNZQSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)N(C)C)Cl

Origin of Product

United States

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